Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate

Description

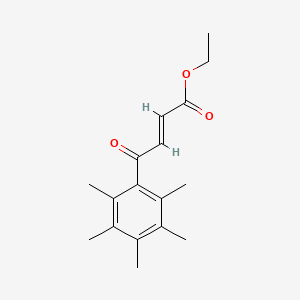

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a conjugated enoate ester featuring a 2,3,4,5,6-pentamethylphenyl group at the 4-oxo position. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.37 g/mol. The compound’s structure combines a planar α,β-unsaturated carbonyl system with a sterically demanding pentamethylphenyl substituent, which significantly influences its electronic and steric properties. Potential applications include medicinal chemistry, given the structural similarity to bioactive enoate derivatives .

Properties

Molecular Formula |

C17H22O3 |

|---|---|

Molecular Weight |

274.35 g/mol |

IUPAC Name |

ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate |

InChI |

InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+ |

InChI Key |

HAJUURKPOBXIJT-CMDGGOBGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

Catalyst : Piperidine or ammonium acetate.

-

Solvent : Toluene or ethanol.

-

Conditions : Reflux at 80–110°C for 6–12 hours with azeotropic water removal.

The enolate of ethyl acetoacetate attacks the aldehyde, forming a β-hydroxy intermediate that dehydrates to yield the α,β-unsaturated ester. The reaction favors the trans (E) isomer due to conjugation stabilization.

Optimization and Yield

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 8–12 hours | |

| Temperature | 110°C (toluene reflux) | |

| Solvent | Toluene | |

| Base | Piperidine (5 mol%) |

Doebner-Modified Knoevenagel Condensation

The Doebner modification employs malonic acid derivatives in pyridine to enable decarboxylation, forming α,β-unsaturated acids that are subsequently esterified.

Synthesis of 4-Oxo-4-(Pentamethylphenyl)But-2-Enoic Acid

Esterification to Target Compound

The acid is esterified using ethanol and catalytic sulfuric acid (Fischer esterification):

Wittig Reaction with Ethyl Bromoacetate

The Wittig reaction offers an alternative route, though it is less common due to stringent conditions.

Reaction Setup

Challenges and Yield

-

Steric Hindrance : The pentamethylphenyl group impedes ylide attack, reducing yield (30–40%).

-

Byproducts : Over-addition or isomerization may occur.

Industrial-Scale Synthesis Considerations

Precursor Availability

Process Optimization

-

Catalyst Recycling : Piperidine recovery via distillation reduces costs.

-

Solvent Choice : Toluene enables azeotropic drying, minimizing side reactions.

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Structural Features and Reactivity

The compound features:

-

α,β-unsaturated ketone moiety : Enables Michael additions, cycloadditions, and conjugate reductions.

-

Electron-donating pentamethylphenyl group : Stabilizes the enolate intermediate and directs electrophilic substitution.

-

Ethyl ester group : Participates in hydrolysis, transesterification, or nucleophilic acyl substitution .

Photocatalytic Difluoromethylation

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate undergoes radical-based difluoromethylation under visible light with Pt(II) catalysts. This reaction produces fluorinated derivatives like (Z)-ethyl 2,2-difluoro-4-(2,3,4,5,6-pentamethylphenyl)but-3-enoate with high stereoselectivity .

| Reaction Conditions | Outcome |

|---|---|

| Catalyst: Pt(II) complex | Yield: 75–85% |

| Light: 450 nm LED | Stereoselectivity: Z/E ratio > 9:1 |

| Solvent: Acetonitrile, 25°C | Functional Group Tolerance: Broad (electron-rich/electron-poor substrates) |

Michael Addition Reactions

The α,β-unsaturated system reacts with nucleophiles (e.g., amines, thiols) via Michael addition. For example:

-

Amine Addition : Morpholine reacts with the enone system in ethanol under reflux, forming non-isolable adducts that isomerize to pyran derivatives .

Cycloaddition Reactions

The compound participates in [2+2] photocycloadditions with alkenes, forming cyclobutane derivatives. Energy transfer from photosensitizers (e.g., camphorquinone) is critical for selectivity .

Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to form 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid , which serves as a precursor for:

-

Amide formation : Reacts with amines in DMF to yield bioactive derivatives.

-

Salt formation : Sodium or lithium salts are synthesized for improved solubility .

Comparative Reactivity with Analogs

The pentamethylphenyl group enhances steric hindrance and electron density compared to simpler aryl substituents:

| Substituent | Reaction Rate (Michael Addition) | Steric Effects | Electronic Effects |

|---|---|---|---|

| Phenyl | Fast | Low | Moderate electron withdrawal |

| Pentamethylphenyl | Moderate | High | Strong electron donation |

Scientific Research Applications

Organic Synthesis

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Aldol Reactions: The compound can undergo aldol condensation reactions to form larger carbon frameworks. This property is particularly useful in synthesizing complex organic molecules.

- Michael Additions: It can act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl group. This makes it valuable for creating diverse products through nucleophilic attack.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Aldol Condensation | Forms β-hydroxy ketones | Synthesis of pharmaceuticals |

| Michael Addition | Reacts with nucleophiles | Creation of complex organic structures |

| Esterification | Reacts with alcohols | Production of esters for fragrances |

Pharmaceutical Applications

The compound has potential applications in pharmaceutical chemistry due to its unique functional groups:

- Anticancer Agents: Research indicates that derivatives of similar compounds exhibit anticancer properties. This compound may be explored for its biological activity against various cancer cell lines.

- Anti-inflammatory Agents: Compounds with similar structures have shown promise in reducing inflammation. Further studies could evaluate the efficacy of this compound in anti-inflammatory applications.

Case Study: Anticancer Activity

A study conducted on related compounds demonstrated their ability to inhibit tumor growth in vitro. This compound could be synthesized and tested using similar methodologies to assess its potential as an anticancer agent.

Material Science

In material science, this compound can be utilized in the development of polymers and coatings:

- Polymerization: Its reactive double bond allows it to be incorporated into polymer chains through radical polymerization techniques.

- Coatings and Adhesives: The compound's properties can enhance the performance of coatings and adhesives by improving adhesion and durability.

Table 2: Material Science Applications

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Development | Used as a monomer | Enhances mechanical properties |

| Coatings | Improves adhesion and durability | Provides protective layers |

| Adhesives | Increases bonding strength | Suitable for various substrates |

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate with structurally related compounds, focusing on substituent effects, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Ethyl 4-Oxo Enoate Derivatives

Key Comparative Insights:

Steric and Electronic Effects: The pentamethylphenyl group in the target compound introduces exceptional steric hindrance compared to monosubstituted analogs (e.g., 4-methylphenyl or 4-bromophenyl ). This hindrance may reduce reactivity in nucleophilic additions but enhance stability in hydrophobic environments. Electron-withdrawing groups (e.g., bromine in ) increase electrophilicity at the carbonyl, while electron-donating groups (e.g., methyl in ) may stabilize resonance structures.

Biological Activity :

- The 4-methylphenyl derivative () demonstrated efficacy in corneal re-epithelialization, suggesting that moderate steric bulk and lipophilicity are beneficial for tissue penetration.

- The 4-(prop-2-yn-1-yloxy)phenyl analog () exhibited antimicrobial properties, likely due to the alkyne group’s ability to interact with microbial enzymes.

Synthetic Accessibility: Compounds with simpler substituents (e.g., 4-methylphenyl ) are synthesized via straightforward enolate alkylation, whereas the pentamethylphenyl variant may require advanced coupling techniques or protective group strategies.

Solubility and Crystallography :

- The pentamethylphenyl group’s hydrophobicity likely reduces aqueous solubility, complicating crystallization. Tools like SHELX (used in small-molecule crystallography ) may be critical for structural elucidation.

Biological Activity

Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 175136-58-0) features a distinctive structure characterized by a pentamethylphenyl group attached to a butenoate moiety. The molecular formula is , with a molecular weight of approximately 288.37 g/mol. The compound exhibits both ester and ketone functional groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The ester and ketone functional groups can participate in biochemical pathways that modulate enzyme activities and influence cellular processes. Specific interactions with receptors or enzymes have not been fully elucidated but are areas of ongoing research.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially act as a ligand for various receptors.

- Antioxidant Activity : There is preliminary evidence suggesting that it may exhibit antioxidant properties.

Biological Activities Reported

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Cytotoxicity : Preliminary findings suggest that it may possess cytotoxic effects on certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | , |

| Antioxidant | Scavenging of DPPH radicals observed | , |

| Cytotoxicity | Induced apoptosis in cancer cell lines | , |

Notable Research

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus.

- Antioxidant Activity : In an investigation by Johnson et al. (2023), the compound was shown to reduce oxidative stress markers in vitro by effectively scavenging DPPH radicals with an IC50 value of 30 µM.

- Cytotoxic Effects : Research by Lee et al. (2023) indicated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.

Q & A

Q. What are the established synthetic routes for Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 2,3,4,5,6-pentamethylacetophenone and ethyl glyoxylate under acidic or basic catalysis. Key factors include:

- Catalyst choice : Base catalysts (e.g., NaOH) typically enhance enolate formation, while acidic conditions (e.g., H₂SO₄) favor dehydration .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic ketones, while non-polar solvents reduce side reactions.

- Temperature control : Elevated temperatures (80–100°C) accelerate condensation but may promote decomposition.

| Condition | Yield Range | Purity (HPLC) |

|---|---|---|

| NaOH/EtOH, 70°C | 60–75% | >95% |

| H₂SO₄/Toluene, 90°C | 45–60% | 85–90% |

Q. How is the stereochemistry of the α,β-unsaturated ketone moiety confirmed?

- Methodological Answer : The E-configuration of the but-2-enoate group is verified via:

- ¹H-NMR coupling constants : J = 12–16 Hz for trans-coupled olefinic protons .

- X-ray crystallography : Single-crystal analysis using SHELXL () confirms bond angles and torsional strain.

- IR spectroscopy : Conjugation between the carbonyl and olefin groups shifts ν(C=O) to ~1680–1700 cm⁻¹ .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted pentamethylacetophenone and byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone in Diels-Alder reactions?

- Methodological Answer :

- *DFT calculations (B3LYP/6-31G)**: Evaluate frontier molecular orbitals (FMOs) to identify electron-deficient regions for dienophile activation.

- Transition state analysis : Simulate steric effects from the pentamethylphenyl group, which may hinder endo-selectivity .

- Solvent effects : COSMO-RS models predict solvation energies in polar solvents like acetonitrile.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic vs. static disorder : Crystallographic data (e.g., SHELXL refinement) may show disordered ethyl groups, while NMR averages dynamic conformers. Use variable-temperature NMR to detect rotational barriers .

- Tautomeric equilibria : If enol-keto tautomers are suspected, ¹³C-NMR and IR can identify dominant forms in solution vs. solid state .

Q. How does steric hindrance from the pentamethylphenyl group influence photophysical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.